molecular formula C23H25N3O2 B3871034 2-{[4-(dimethylamino)-2-(1-piperidinyl)phenyl]amino}naphthoquinone

2-{[4-(dimethylamino)-2-(1-piperidinyl)phenyl]amino}naphthoquinone

Cat. No. B3871034
M. Wt: 375.5 g/mol
InChI Key: YNJAHRPWOASKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(dimethylamino)-2-(1-piperidinyl)phenyl]amino}naphthoquinone, also known as Menadione, is a synthetic compound that belongs to the class of naphthoquinones. It is widely used in scientific research for its unique properties and potential applications in various fields such as medicine, biology, and chemistry.

Mechanism of Action

The mechanism of action of 2-{[4-(dimethylamino)-2-(1-piperidinyl)phenyl]amino}naphthoquinone is not fully understood. However, it is believed to act by generating reactive oxygen species, which can induce apoptosis in cancer cells. It has also been shown to inhibit the activity of various enzymes such as NADPH oxidase and thioredoxin reductase, which are involved in the regulation of redox homeostasis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their enzymes. In addition, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[4-(dimethylamino)-2-(1-piperidinyl)phenyl]amino}naphthoquinone in lab experiments is its unique properties and potential applications in various fields. It is a versatile compound that can be used for various purposes such as the detection of reactive oxygen species, the induction of apoptosis in cancer cells, and the inhibition of microbial growth. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated and monitored.

Future Directions

There are several future directions for the research and development of 2-{[4-(dimethylamino)-2-(1-piperidinyl)phenyl]amino}naphthoquinone. One of the main directions is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of new derivatives and analogs with improved properties and reduced toxicity. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as medicine, biology, and chemistry. Finally, the development of new methods for the targeted delivery of this compound to specific cells and tissues could further enhance its potential applications in various fields.

Scientific Research Applications

2-{[4-(dimethylamino)-2-(1-piperidinyl)phenyl]amino}naphthoquinone has been extensively used in scientific research for its potential applications in various fields. In medicine, it has been studied for its anticancer properties and its ability to induce apoptosis in cancer cells. In addition, it has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. In biology, it has been used as a probe for the detection of reactive oxygen species and as a photosensitizer for photodynamic therapy. In chemistry, it has been studied for its redox properties and as a catalyst for various reactions.

properties

IUPAC Name

2-[4-(dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-25(2)16-10-11-19(21(14-16)26-12-6-3-7-13-26)24-20-15-22(27)17-8-4-5-9-18(17)23(20)28/h4-5,8-11,14-15,24H,3,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJAHRPWOASKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)NC2=CC(=O)C3=CC=CC=C3C2=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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